4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
説明
BenchChem offers high-quality 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-14-13-28-24(31)20-11-9-18(10-12-20)16-30-25(32)22-7-2-3-8-23(22)29-26(30)34-17-19-5-4-6-21(27)15-19/h2-12,15H,13-14,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAVPULARHETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound belonging to the quinazolinone family. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications in various diseases, including cancer and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C28H27ClN4O3S, with a molecular weight of 535.06 g/mol. The structural features include a quinazolinone core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H27ClN4O3S |
| Molecular Weight | 535.06 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinazolinone core can mimic substrates or inhibitors, modulating various biological pathways. Notably, compounds with similar structures have been shown to inhibit carbonic anhydrase (CA) isoforms, which are involved in regulating physiological pH and fluid balance.
Inhibition of Carbonic Anhydrase
Recent studies have demonstrated that derivatives of quinazolinones exhibit potent inhibitory effects against human carbonic anhydrases (hCAs), particularly isoforms I, II, IX, and XII. These isoforms are implicated in various pathological conditions such as glaucoma, epilepsy, and cancer . The structure-activity relationship (SAR) analysis indicates that modifications to the quinazolinone scaffold can enhance inhibitory potency.
Case Studies
- In vitro Studies : A series of studies have assessed the inhibitory action of related compounds on hCA isoforms. For instance, compounds with a similar thioether linkage demonstrated nanomolar inhibition against hCA I and II, suggesting that the thio group plays a crucial role in enhancing binding affinity .
- Therapeutic Applications : The potential use of these compounds in treating metabolic disorders has been explored. Inhibitors targeting hCAs can help manage diseases by altering bicarbonate levels and influencing fluid dynamics within tissues .
Comparative Analysis
Comparative studies with other quinazolinone derivatives reveal unique aspects of 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide:
| Compound Name | Inhibition Potency (IC50) | Target Enzyme |
|---|---|---|
| Compound A | 50 nM | hCA I |
| Compound B | 100 nM | hCA II |
| 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
